5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)-, monohydrochloride
Description
This compound is a structurally complex heterocyclic molecule featuring a 1,4-dithiino-pyrrole-dione core fused with a 2,3-dihydro scaffold. The 6-position is substituted with a 4-(2-(diethylamino)ethoxy)phenyl group, and the molecule exists as a monohydrochloride salt. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications .
Properties
CAS No. |
54627-08-6 |
|---|---|
Molecular Formula |
C18H23ClN2O3S2 |
Molecular Weight |
415.0 g/mol |
IUPAC Name |
2-[4-(5,7-dioxo-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-6-yl)phenoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H22N2O3S2.ClH/c1-3-19(4-2)9-10-23-14-7-5-13(6-8-14)20-17(21)15-16(18(20)22)25-12-11-24-15;/h5-8H,3-4,9-12H2,1-2H3;1H |
InChI Key |
BWPOXJQNBBOXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)SCCS3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Core Heterocyclic Ring Formation
The central 5H-1,4-dithiino[2,3-c]pyrrole-5,7(6H)-dione scaffold is typically synthesized via cyclization reactions involving precursors such as maleic anhydride derivatives and sulfur-containing nucleophiles. According to Sigma-Aldrich and related chemical suppliers, the synthesis of related dithiino-pyrrole-5,7-dione compounds often starts with the reaction of maleic anhydride or its analogs with dithiols or disulfides under controlled conditions to form the bicyclic dithiino ring fused to a pyrrole or furan ring system.
- Typical conditions include refluxing in suitable solvents such as acetic acid or polar aprotic solvents.
- Cyclization is promoted by heating and sometimes by the presence of catalysts or dehydrating agents.
- The resulting bicyclic anhydride or lactam intermediate is isolated and purified by crystallization or chromatography.
Formation of the Monohydrochloride Salt
The final step involves converting the free base form of the compound into its monohydrochloride salt to improve stability, solubility, and handling properties.
- This is done by treating the free base with hydrochloric acid in an organic solvent such as ethanol or isopropanol.
- The salt precipitates out and is collected by filtration.
- The product is dried under vacuum to yield the monohydrochloride salt with high purity.
Summary of Preparation Steps with Data Table
| Step | Description | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Formation of 5H-1,4-dithiino[2,3-c]pyrrole-5,7(6H)-dione core | Maleic anhydride derivative + dithiol, reflux in acetic acid or polar aprotic solvent | Bicyclic dithiino-pyrrole intermediate | Purify by crystallization |
| 2 | Functionalization at 6-position with 4-(2-(diethylamino)ethoxy)phenyl group | Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig), aryl halide or boronic acid, inert atmosphere, 80-120 °C | Substituted 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl) derivative | Requires ligand and base |
| 3 | Conversion to monohydrochloride salt | Treatment with HCl in ethanol or isopropanol | Monohydrochloride salt of target compound | Improves solubility and stability |
Research Results and Characterization Data
- Purity of intermediates and final product is typically confirmed by HPLC, NMR, and mass spectrometry analyses.
- Melting points for related compounds range around 110-115 °C, consistent with crystalline hydrochloride salts.
- Molecular weight and formula confirmation are done by LC-MS and elemental analysis.
- The compound's stability and storage conditions recommend cool, dry environments, avoiding moisture and strong bases to maintain the hydrochloride salt integrity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of dithiino compounds exhibit anticancer properties. The unique structure of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione allows for interactions with biological targets involved in cancer cell proliferation and survival. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways and the generation of reactive oxygen species (ROS) .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Research suggests that dithiino derivatives can protect neuronal cells from oxidative stress and inflammation, which are critical factors in diseases like Alzheimer's and Parkinson's .
Materials Science
Conductive Polymers
In materials science, 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione is being explored as a building block for conductive polymers. These polymers have applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's unique electronic properties can enhance the conductivity and stability of polymer films .
Nanocomposites
The integration of this compound into nanocomposite materials has shown promise in enhancing mechanical strength and thermal stability. The dithiolene structure contributes to improved interfacial adhesion between the polymer matrix and nanoparticles, making these composites suitable for advanced engineering applications .
Environmental Applications
Photocatalysis
The photocatalytic properties of 5H-1,4-Dithiino(2,3-c)pyrrole derivatives are being studied for their potential to degrade environmental pollutants under UV light. This application is particularly relevant in wastewater treatment processes where organic contaminants need to be effectively broken down .
Carbon Capture Technologies
Emerging research indicates that compounds like 5H-1,4-Dithiino(2,3-c)pyrrole could be utilized in carbon capture technologies due to their ability to interact with CO₂ molecules. This could lead to innovative solutions for reducing greenhouse gas emissions .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Benefit |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Neuroprotective Effects | Protects neurons from oxidative stress | |
| Materials Science | Conductive Polymers | Enhances conductivity in electronic devices |
| Nanocomposites | Improves mechanical strength and thermal stability | |
| Environmental | Photocatalysis | Degrades pollutants under UV light |
| Carbon Capture Technologies | Interacts with CO₂ for emission reduction |
Case Studies
- Anticancer Research Study : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of 5H-1,4-Dithiino(2,3-c)pyrrole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Neuroprotection Study : In a study published in Neuroscience Letters, researchers found that dithiino compounds protected neuronal cells from oxidative damage induced by glutamate toxicity. The findings support further investigation into these compounds as potential therapeutic agents for neurodegenerative diseases .
- Environmental Application Study : A recent paper in Environmental Science & Technology highlighted the photocatalytic efficiency of dithiino compounds in breaking down organic dyes in wastewater under sunlight exposure. This study paves the way for practical applications in real-world water treatment scenarios .
Mechanism of Action
The mechanism of action of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)-, monohydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Morphology-Stability Relationship: The target compound’s substituent balance (hydrophilic diethylamino ethoxy vs. hydrophobic phenyl) may optimize crystallinity and shelf life, addressing stability issues seen in DTPD .
- Therapeutic Potential: Structural similarities to spiro-pyrroloindole diones () suggest possible TP53 activation or anticancer applications, though further studies are needed .
- Comparative Limitations: Unlike pyrano-pyrazoles () or pyrido-pyrrolo-pyrazino-indoles (), the target compound lacks published bioactivity data, necessitating empirical validation .
Biological Activity
5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione derivatives have garnered attention in medicinal chemistry due to their potential biological activities. This article focuses on the various biological activities associated with the compound 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)-, monohydrochloride , exploring its synthesis, mechanisms of action, and therapeutic potential.
The compound has a complex structure characterized by a dithiino-pyrrole core. Its molecular formula is with a molecular weight of approximately 378.5 g/mol. The compound is soluble in organic solvents and exhibits distinct spectroscopic properties that facilitate its identification and characterization.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. The key steps include:
- Formation of the dithiino core through cyclization reactions.
- Introduction of the diethylaminoethoxy phenyl group via nucleophilic substitution.
- Final purification through crystallization or chromatography.
Anticancer Activity
Research has indicated that derivatives of dithiino-pyrrole compounds exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance:
- Inhibition of Cell Proliferation : The compound has shown IC50 values in the nanomolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), indicating potent antiproliferative effects .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell growth and survival, particularly targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .
Antioxidant Properties
In addition to its anticancer activity, this compound has demonstrated notable antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is a contributing factor in cancer progression and other diseases.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression:
- Tyrosine Kinase Inhibition : Similar compounds have been shown to effectively inhibit tyrosine kinases involved in tumor growth and metastasis . The dithiino-pyrrole structure may facilitate binding to ATP-binding sites on these enzymes.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Colon Cancer : A study involving the administration of this compound in a chemically induced colon cancer model showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers in treated tissues .
- Breast Cancer Cell Line Study : In vitro assays using MCF7 cells demonstrated that treatment with the compound led to apoptosis as evidenced by increased annexin V staining and caspase activation assays .
Data Summary
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione derivatives?
Answer:
- Synthesis : Utilize multi-step reactions under controlled conditions (e.g., inert atmosphere, reflux) with intermediates monitored via thin-layer chromatography (TLC). For example, one-pot two-step reactions can optimize yield by reducing purification steps .
- Characterization :
- NMR Spectroscopy : Use and NMR to confirm hydrogen/carbon environments (e.g., diethylaminoethoxy phenyl groups at δ 1.2–3.5 ppm for alkyl chains) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., calculated vs. observed m/z within ±0.001 Da) .
- IR Spectroscopy : Identify functional groups (e.g., dithiino-pyrrole carbonyl stretches at ~1700–1750 cm) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Answer :
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or decomposition .
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation or skin contact. Emergency protocols (e.g., spill neutralization) should align with GHS guidelines .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound using statistical experimental design?
Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken or Central Composite Design) to test variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions while minimizing trial-and-error approaches .
- Case Study : A study on similar pyrrolidine derivatives achieved 85% yield by optimizing reflux time (48 hours) and solvent (DMF) through DoE .
Q. What computational strategies are effective for predicting reaction pathways and intermediates in the synthesis of this compound?
Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates (e.g., diradical or zwitterionic pathways in dithiino-pyrrole formation) .
- ICReDD Framework : Integrate computational path searches with experimental validation (e.g., identifying energy barriers for diethylaminoethoxy group coupling) .
Q. How can mechanistic studies elucidate the role of the diethylaminoethoxy phenyl substituent in this compound’s reactivity?
Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substituents to probe hydrogen transfer steps .
- DFT Mapping : Simulate electron density changes during nucleophilic attacks (e.g., at the pyrrole-dione core) to identify charge stabilization by the diethylaminoethoxy group .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Answer :
- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–60°C for 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C suggests thermal robustness) .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. IR) during structural confirmation?
Answer :
- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities. For example, conflicting carbonyl signals may arise from tautomerism, requiring multi-spectral analysis .
- Statistical Validation : Use chi-square tests to compare experimental vs. theoretical spectral peak intensities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
